![molecular formula C16H17N3O B5741948 2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5741948.png)
2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile
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Overview
Description
2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile is a chemical compound with the molecular formula C17H19N3O. It is commonly used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile can suppress the production of pro-inflammatory cytokines and chemokines in vitro. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. In addition, it has been studied for its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects, as well as potential neuroprotective effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to study in certain contexts.
Future Directions
There are several future directions for research on 2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile. One area of focus could be on its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease. Another area of focus could be on understanding its mechanism of action and how it interacts with specific enzymes and signaling pathways. Additionally, further studies could be conducted to determine its efficacy and safety in vivo.
Synthesis Methods
The synthesis of 2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile involves the reaction of 4-methoxybenzylamine with 2,4,6-trimethylpyridine-3-carbonitrile in the presence of a catalyst and solvent. The reaction produces the desired compound in moderate to good yields.
Scientific Research Applications
2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects in vitro. In addition, it has been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-8-12(2)19-16(15(11)9-17)18-10-13-4-6-14(20-3)7-5-13/h4-8H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITHLVDLOSGTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640939 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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